1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and imidazole intermediates, which are then coupled with piperazine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The benzodioxole and imidazole rings may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]morpholine
Uniqueness
Compared to similar compounds, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine offers a unique combination of structural features that may enhance its biological activity and chemical reactivity. The presence of both benzodioxole and imidazole rings provides multiple sites for interaction with biological targets, while the piperazine ring improves its pharmacokinetic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-15(19-11-18-13)10-21-6-4-20(5-7-21)9-14-2-3-16-17(8-14)23-12-22-16/h2-3,8,11H,4-7,9-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXSPKHTYFCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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